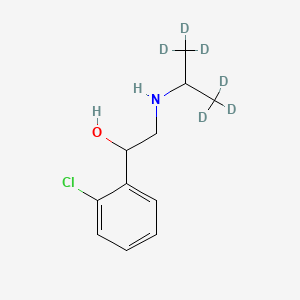

Clorprenaline-d6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Clorprenaline-d6 is a deuterium-labeled analogue of Clorprenaline, a β2-adrenergic receptor agonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Clorprenaline. The incorporation of deuterium, a stable isotope of hydrogen, into the molecule helps in tracing and quantifying the compound during drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Clorprenaline-d6 involves the use of deuterium-labeled starting materials. One common method starts with D6-acetone (99.9% atom D) and 2’-chloroacetophenone. The 2’-chloroacetophenone is brominated using copper bromide to obtain 2-bromo-2’-chloroacetophenone. This intermediate is then reacted with D6-isopropylamine, which is synthesized through a series of reduction, bromination, amination, hydrazinolysis, and alkali hydrolysis reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the high purity and isotopic enrichment of the final product. The compound is typically produced in specialized facilities equipped to handle isotopic labeling and ensure the stability of the deuterium-labeled compound .

Chemical Reactions Analysis

Types of Reactions: Clorprenaline-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deuterium-labeled alcohols or amines .

Scientific Research Applications

Clorprenaline-d6 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.

Biology: Helps in understanding metabolic pathways and enzyme interactions.

Medicine: Assists in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of drugs.

Mechanism of Action

Clorprenaline-d6 functions as a β2-adrenergic receptor agonist. It binds selectively to β2-adrenergic receptors located on the surface of smooth muscle cells in the bronchi. This binding activates adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates target proteins, resulting in the relaxation of smooth muscle fibers and bronchodilation. This mechanism helps alleviate breathing difficulties in conditions like asthma and chronic obstructive pulmonary disease .

Comparison with Similar Compounds

Clorprenaline: The non-deuterated form of Clorprenaline-d6, used as a bronchodilator.

Salbutamol: Another β2-adrenergic receptor agonist used for similar therapeutic purposes.

Terbutaline: A β2-adrenergic receptor agonist with similar bronchodilatory effects.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium can alter the metabolic stability and pharmacokinetic profile of the compound, making it a valuable tool for tracing and quantifying drug molecules in biological systems.

Properties

IUPAC Name |

1-(2-chlorophenyl)-2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12/h3-6,8,11,13-14H,7H2,1-2H3/i1D3,2D3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMSBSWKLKKXGG-WFGJKAKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC=CC=C1Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCC(C1=CC=CC=C1Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.74 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B8201713.png)